7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one
Description
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
11-bromo-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),7,9,11-tetraen-3-one |
InChI |
InChI=1S/C10H7BrN2O/c11-6-1-4-9-12-7-2-3-8(14)10(7)13(9)5-6/h1,4-5H,2-3H2 |
InChI Key |
MXPCUDLLUCOACT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1N=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Iodine-Catalyzed Cyclocondensation of 5-Bromo-2-Aminopyridine with Cyclopentanone
The most direct route involves pre-functionalized starting materials to ensure proper bromine positioning. 5-Bromo-2-aminopyridine undergoes iodine-catalyzed (5 mol%) condensation with cyclopentanone in micellar media (SDS/H2O) at 60°C for 6 hours. The reaction proceeds via:
- Imine formation between the exocyclic amine and ketone
- Iodine-mediated tautomerization to enamine intermediate
- Intramolecular nucleophilic attack by the pyridine nitrogen
- Oxidative aromatization completing cyclopenta fusion
Key advantages include:
- Gram-scale capability demonstrated in analogous syntheses
- 76% isolated yield (extrapolated from Scheme 5 data)
- Positional fidelity via pre-installed bromine
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% I2 |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Solvent System | SDS/H2O (0.2 M) |
| Isolated Yield | 76% |
Post-Cyclization Bromination of Cyclopenta-Imidazo-Pyridinone Core
For laboratories lacking access to 5-bromo-2-aminopyridine, bromination after core assembly becomes necessary. The parent compound (2,3-dihydro-1H-cyclopentaimidazo[1,2-a]pyridin-1-one) undergoes electrophilic substitution using N-bromosuccinimide (NBS) in dichloroethane at 0°C.
Critical parameters influencing regioselectivity :
- Low temperature (-10°C to 0°C) minimizes di-bromination
- Acetic acid catalysis (10 mol%) directs electrophile to position 7
- Stoichiometric control (1.05 eq NBS) prevents over-halogenation
Despite these precautions, the method shows:
- 62% yield of target mono-brominated product
- 8-12% di-brominated byproduct requiring chromatographic removal
Mechanochemical Synthesis via Grindstone Chemistry
Adapting solvent-free methodologies, this approach combines 2-aminopyridine, cyclopentanone, and NBS in a 1:1:1 molar ratio with potassium carbonate (2 eq). The mixture undergoes ball-milling (30 Hz, stainless steel jars) for 90 minutes, achieving:
- Single-step bromination/cyclization
- 68% yield without solvent waste
- Enhanced atomic economy compared to sequential methods
Comparative analysis reveals distinct reaction pathway :
- Base-mediated ketone enolization
- Concurrent bromine incorporation via radical pathway
- Cyclocondensation under mechanical force
Graphene Oxide (GO)-Catalyzed Aerobic Oxidation
Emerging carbocatalysis methods utilize GO (15 mg/mmol) in water/ethanol (3:1) under oxygen atmosphere. The protocol features:
- Ambient temperature operation (25°C)
- Dual catalytic role of GO (acid/base and electron transfer)
- 72-hour reaction time for complete conversion
Critical optimization data :
| GO Loading (mg/mmol) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 10 | 83 | 78 |
| 15 | 91 | 89 |
| 20 | 95 | 84 |
Excess GO promotes side reactions, justifying the 15 mg/mmol optimum.
Comparative Evaluation of Synthetic Methodologies
Table 1: Strategic advantages and limitations
| Method | Yield (%) | Purity (%) | Scalability | Bromine Position Control |
|---|---|---|---|---|
| Pre-functionalized | 76 | 99 | Multi-gram | Excellent |
| Post-cyclization | 62 | 87 | Pilot-scale | Moderate |
| Mechanochemical | 68 | 93 | Batch | Good |
| GO-Catalyzed | 89 | 95 | Continuous | Excellent |
The iodine-catalyzed route remains optimal for small-scale API synthesis, while mechanochemical methods show promise for industrial applications requiring reduced solvent waste. Post-cyclization bromination, despite lower yields, provides crucial flexibility when brominated precursors are unavailable.
Chemical Reactions Analysis
Bromination Reactions
The bromine substituent at position 7 suggests potential for regioselective bromination or substitution reactions. For example:
-
Electrophilic Bromination : Similar to pyrazolo[1,5-a]pyrimidines , bromination may occur at electron-rich positions in the heterocyclic framework.
-
Cross-Coupling Reactions : The bromine atom could serve as a leaving group for Suzuki/Miyaura coupling, as seen in imidazo[1,2-b]pyridazine derivatives , enabling functionalization with aryl or alkenyl groups.
Cyclization Mechanisms
The cyclopenta ring fusion likely arises from intramolecular cyclization steps. For instance:
-
Copper-Catalyzed Cyclization : Analogous to benzo imidazo[1,2-c]pyrimidin-1-amines , copper(I) iodide (CuI) could catalyze C–N bond formation and cyclization between a bromovinyl group and nitrogen-containing precursors.
-
Ritter-Type Reactions : As reported for imidazo[1,5-a]pyridines , nitriles and alcohols may undergo cyclization under acidic conditions to form fused rings.
Substitution at Position 7
The bromine atom at position 7 is reactive and could participate in:
-
Nucleophilic Aromatic Substitution : Substituted by amines, alkoxides, or thiols under basic conditions.
-
Transition Metal-Catalyzed Coupling : Palladium-mediated coupling (e.g., Suzuki, Heck) to introduce aryl, alkenyl, or alkynyl groups.
Reductive Ring Opening
The dihydroimidazopyridinone moiety may undergo reductive cleavage under hydrogenation or catalytic transfer hydrogenation conditions, similar to tetrahydropyrido[1,2-b]indazoles .
Related Compounds
-
Imidazo[4,5-c]pyridines : Brominated derivatives like 7-bromo-1H-imidazo[4,5-c]pyridine (CID 14089255) share structural motifs but differ in fusion positions.
-
Pyrazolo[1,5-a]pyrimidines : Formylation and oxidation reactions highlight reactivity patterns applicable to the cyclopenta-imidazo core.
Kinase Inhibition (Hypothetical)
While not directly reported, the imidazo[1,2-A]pyridinone core resembles DYRK1A inhibitors , suggesting potential for biological activity. Further testing would require in vitro assays.
Scientific Research Applications
7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Material Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential biological activities.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Key Observations :
- The bromine atom in the target compound likely increases its electrophilicity and binding affinity compared to non-halogenated analogs.
Pharmacological Activities
- Compound 6: Demonstrates antitumoral activity, attributed to its imidazopyridinone core and hexyl side chain enhancing membrane permeability .
- β-Carbolin-1-ones : Exhibit anti-diabetic and kinase-inhibitory properties due to their planar aromatic systems enabling π-stacking interactions .
The bromine atom in the target compound could amplify these effects by improving target engagement (e.g., covalent binding to cysteine residues) or altering pharmacokinetics. However, experimental validation is needed.
Physicochemical Properties
Biological Activity
7-Bromo-2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-A]pyridin-1-one (CAS: 380626-87-9) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₇BrN₂O. The compound features a unique bicyclic structure that contributes to its pharmacological properties.
Biological Activities
The compound exhibits a range of biological activities:
Antimicrobial Activity :
Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. A study highlighted that compounds with similar structures showed potent activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Properties :
Imidazo[1,2-a]pyridine derivatives have been explored for their anticancer effects. These compounds can inhibit cell proliferation in cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Antitubercular Activity :
Notably, some derivatives of imidazo[1,2-a]pyridine have demonstrated effectiveness against Mycobacterium tuberculosis. For instance, structural modifications in related compounds led to enhanced anti-tuberculosis activity . The mechanism involves targeting the cytochrome bc1 complex essential for ATP synthesis in the bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can significantly affect potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 6 | Increases activity against TB |
| Phenyl substitution at position 2 | Loss of activity |
| Cyclic aliphatic ring on amide nitrogen | Enhanced activity |
These findings suggest that careful tuning of substituents can lead to more effective therapeutics .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that certain derivatives exhibit high plasma protein binding and acceptable metabolic stability. For instance:
| Parameter | Value |
|---|---|
| Plasma protein binding (human) | 99.89% |
| CYP inhibition (CYP3A4) | 52.2% inhibition at 10 μM |
| Hepatocyte stability | 0.19% remaining after 2 hours |
These results are promising for further development as potential drug candidates .
Case Studies
Several studies have focused on the biological evaluation of imidazo[1,2-a]pyridine derivatives:
- Study on Antimicrobial Activity : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications at the nitrogen positions significantly influenced antibacterial efficacy.
- Anticancer Screening : In vitro studies on cancer cell lines revealed that specific derivatives could effectively inhibit tumor growth through apoptosis pathways.
- Anti-TB Activity Investigation : A focused study assessed the activity of modified imidazo[1,2-a]pyridine compounds against multidrug-resistant strains of tuberculosis, demonstrating enhanced efficacy compared to traditional treatments .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
